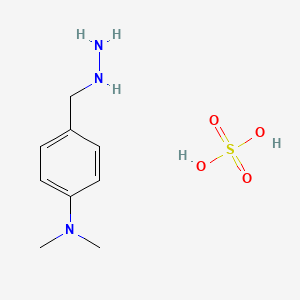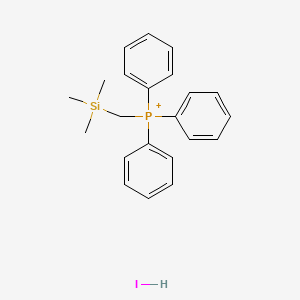
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide is a chemical compound with the molecular formula C22H26IPSi. It is known for its unique structure, which includes a triphenylphosphine moiety bonded to a trimethylsilylmethyl group, and is paired with a hydroiodide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide typically involves the reaction of triphenylphosphine with trimethylsilylmethyl iodide. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction scheme is as follows: [ \text{PPh}_3 + \text{Me}_3\text{SiCH}_2\text{I} \rightarrow \text{[Ph}_3\text{PCH}_2\text{SiMe}_3\text{]}+\text{I}- ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilylmethyl group can be replaced by other nucleophiles.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles used include halides, alkoxides, and amines.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Oxidation: Triphenylphosphine oxide.
Substitution: Various substituted phosphonium salts.
Reduction: Reduced phosphine derivatives.
Aplicaciones Científicas De Investigación
Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential in biochemical assays and as a probe for studying phosphine interactions in biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the field of cancer treatment.
Mecanismo De Acción
The mechanism by which Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide exerts its effects involves the interaction of the phosphine moiety with various molecular targets. The trimethylsilylmethyl group enhances the stability and reactivity of the compound, allowing it to participate in a wide range of chemical reactions. The hydroiodide ion acts as a counterion, stabilizing the overall structure.
Comparación Con Compuestos Similares
Triphenylphosphine: A common organophosphorus compound used in organic synthesis and as a ligand in coordination chemistry.
Trimethylsilylmethylphosphine: Similar in structure but lacks the triphenyl groups, making it less bulky and less reactive.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, commonly used as a byproduct in various reactions.
Uniqueness: Triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide is unique due to the presence of both the triphenylphosphine and trimethylsilylmethyl groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic and industrial research.
Propiedades
Fórmula molecular |
C22H27IPSi+ |
|---|---|
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
triphenyl(trimethylsilylmethyl)phosphanium;hydroiodide |
InChI |
InChI=1S/C22H26PSi.HI/c1-24(2,3)19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-18H,19H2,1-3H3;1H/q+1; |
Clave InChI |
PPORXBBMZZFXTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(1R,4R,7R,10R,13R,16R,22S,25R,28R,31R,34R,37R,40R,46S,49S,52S,55R,58S,64S,67S,70S,73S,76S,79R,82S,87S,90S)-87-[[(2R,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-13,37-dibenzyl-4,7,10,34,52,67,76-heptakis(3-carbamimidamidopropyl)-31-(2-carboxyethyl)-25,58-bis(carboxymethyl)-28,40-bis(hydroxymethyl)-46,70-bis[(4-hydroxyphenyl)methyl]-64,90-dimethyl-2,5,8,11,14,17,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,88,91-octacosaoxo-55,73-di(propan-2-yl)-84,85,94,95,98,99-hexathia-3,6,9,12,15,18,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,89,92-octacosazatetracyclo[47.43.4.416,79.018,22]hectane-82-carbonyl]amino]-3-hydroxypropanoic acid](/img/structure/B12816469.png)
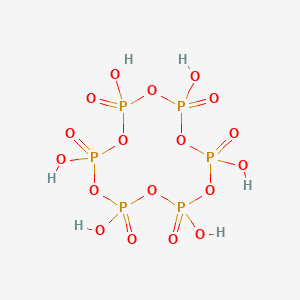

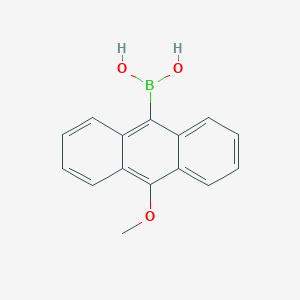

![7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)thieno[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12816504.png)
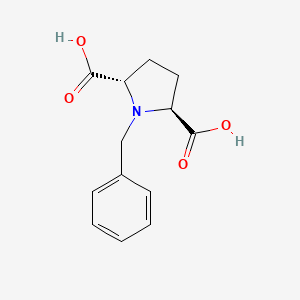
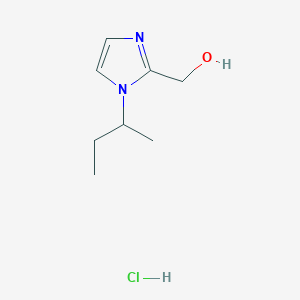
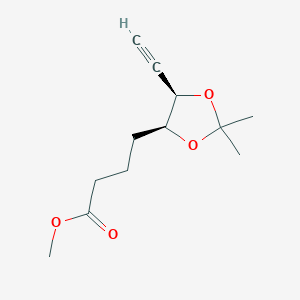
![Rel-S-((1R,4S)-bicyclo[2.2.1]heptan-2-yl) ethanethioate](/img/structure/B12816529.png)

